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Compound of Interest

Compound Name: 2,5-Dimethylanisole

Cat. No.: B158103 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 2,5-Dimethylanisole
(also known as 2-methoxy-1,4-dimethylbenzene), a key aromatic compound. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
IUPAC Name: 2-methoxy-1,4-dimethylbenzene

Molecular Formula: C₉H₁₂O[1][2]

Molecular Weight: 136.19 g/mol [1][2]

CAS Number: 1706-11-2[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 2,5-Dimethylanisole provides information about the different types of

protons and their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.9-7.1 Multiplet 1H Ar-H

~6.6-6.8 Multiplet 2H Ar-H

3.81 Singlet 3H O-CH₃

2.33 Singlet 3H Ar-CH₃

2.18 Singlet 3H Ar-CH₃

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument

frequency. The data presented is a representative compilation from spectral databases.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

~156 C-OCH₃

~136 Ar-C

~130 Ar-C

~129 Ar-CH

~121 Ar-CH

~111 Ar-CH

~55 O-CH₃

~21 Ar-CH₃

~16 Ar-CH₃

Note: Assignments are based on typical chemical shifts for substituted benzene rings and

require computational or 2D NMR data for definitive confirmation.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3][4]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3000-2850 C-H Stretch Aliphatic (CH₃)

~3100-3000 C-H Stretch Aromatic

~1600, ~1500 C=C Stretch Aromatic Ring

~1250 C-O Stretch Aryl Ether

~800-880 C-H Bend Aromatic (out-of-plane)

Note: The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to

the molecule.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.[5]

m/z Ion

136 [M]⁺ (Molecular Ion)

121 [M - CH₃]⁺

106 [M - CH₂O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Note: The relative abundances of the fragments are dependent on the ionization method and

energy.

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of a liquid sample like

2,5-Dimethylanisole.

NMR Spectroscopy
Sample Preparation: A small amount of 2,5-Dimethylanisole (typically 5-25 mg) is dissolved

in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small

quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for ¹H or ¹³C

observation.[6] Key parameters like the number of scans, acquisition time, and relaxation

delay are optimized.

Data Acquisition: The sample is placed in the magnet, and the experiment is initiated.[7] For

¹³C NMR, a larger number of scans is typically required due to the low natural abundance of

the ¹³C isotope.[8]

Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum

using a Fourier transform.[6] Phase and baseline corrections are applied, and the chemical

shifts are referenced to the solvent or TMS signal.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation: A single drop of liquid 2,5-Dimethylanisole is placed directly onto the

ATR crystal (e.g., ZnSe or diamond).[4]

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This

is necessary to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

Sample Scan: The sample is placed on the crystal, and the IR spectrum is recorded over a

typical range of 4000-400 cm⁻¹.[3]

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
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Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is

vaporized in a high vacuum.[9]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), which ejects an electron from the molecule to form a radical cation, known

as the molecular ion [M]⁺.[9][10]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[9][10]

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value, generating the mass spectrum.[9]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,5-DIMETHYLANISOLE(1706-11-2) 1H NMR [m.chemicalbook.com]

2. 2,5-Dimethylanisole [webbook.nist.gov]

3. Experimental Design [web.mit.edu]

4. amherst.edu [amherst.edu]

5. fiveable.me [fiveable.me]

6. organicchemistrydata.org [organicchemistrydata.org]

7. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

10. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethylanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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